![molecular formula C25H24ClN3O4S B2460586 3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1170620-82-2](/img/structure/B2460586.png)
3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide
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Description
The compound “3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, an isoxazole ring, and a tetrahydrofuran ring .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and a tetrahydrofuran ring (a five-membered ring with one oxygen atom) .
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of medicinal chemistry involves the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products, has been explored for their analgesic and anti-inflammatory properties. These compounds were shown to inhibit cyclooxygenase enzymes and exhibit significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities
Compounds with structural similarities have been evaluated for various biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, substituted dihydrobenzofurans synthesized through photochemical methods exhibited moderate activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Ravi et al., 2012). Similarly, novel pyridine derivatives have been synthesized and tested for their antimicrobial properties, revealing variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).
Antitumor and Anticancer Applications
The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for cytotoxic activity against mammalian Vero cell lines, demonstrating their potential as anticancer agents at non-cytotoxic concentrations (Palkar et al., 2017).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-31-16-10-11-20-21(13-16)34-25(27-20)29(14-17-7-6-12-32-17)24(30)22-15(2)33-28-23(22)18-8-4-5-9-19(18)26/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLALEWNAKOHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide |
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